molecular formula C7H10O4 B062639 (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 175415-95-9

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B062639
CAS No.: 175415-95-9
M. Wt: 158.15 g/mol
InChI Key: BRVQFDJETHFEQY-WHFBIAKZSA-N
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Description

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a high-value, enantiopure cyclopropane derivative that serves as a critical chiral building block in organic synthesis and medicinal chemistry research. Its core value lies in the strained, three-membered cyclopropane ring, which imparts unique steric and electronic properties, and the presence of two synthetically versatile functional groups: an ethoxycarbonyl (ester) and a carboxylic acid. This bifunctional nature allows researchers to perform selective transformations, enabling the incorporation of the chiral cyclopropane scaffold into more complex molecular architectures. The stereochemistry of the (1S,2S) enantiomer is particularly crucial for studying stereospecific biological interactions.

Properties

IUPAC Name

(1S,2S)-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVQFDJETHFEQY-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175415-95-9
Record name (1S,2S)-2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Tetrahydrothiophenium Ylide-Mediated Cyclopropanation

The cornerstone of synthesizing cyclopropane carboxylic acid derivatives involves sulfonium ylide intermediates. As detailed in US4083863A, tetrahydrothiophenium salts (Formula V) react with aqueous bases to generate stable ylides (Formula VI), which subsequently undergo [2+1] cycloaddition with activated olefins. For (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, the ylide precursor is derived from 1-(ethoxycarbonylmethyl)tetrahydrothiophenium bromide (Figure 1A).

Reaction Conditions:

  • Ylide Formation: The tetrahydrothiophenium salt is treated with potassium hydroxide (1.2 equiv) in methylene chloride at 15–25°C for 1–3 hours.

  • Cyclopropanation: The ylide reacts with an olefin (e.g., acrylic acid derivatives) at 25–50°C for 2–6 hours, yielding a cyclopropane ester.

Stereochemical Control:
The (1S,2S) configuration arises from the suprafacial attack of the ylide on the olefin, dictated by the ylide’s geometry and the olefin’s substituents. For instance, using a cis-olefin directs both carboxyl groups to the same face of the cyclopropane ring.

Example:
Reaction of tetrahydrothiophenium carboxymethylide ethyl ester with methyl acrylate produces ethyl 2-(methoxycarbonyl)cyclopropanecarboxylate, which is hydrolyzed to the target compound.

Oxidation of Cyclopropanecarboxaldehyde

Non-Catalytic Oxidation to Carboxylic Acid

US5504245A describes a solvent-free oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid using molecular oxygen. While this method primarily yields the monocarboxylic acid, it can be adapted for dicarboxylic derivatives by introducing a second carboxyl group via esterification.

Procedure:

  • Oxidation: Cyclopropanecarboxaldehyde is heated with air at 50–100°C and 1–10 bar pressure for 2–12 hours, achieving >90% conversion.

  • Esterification: The resulting acid reacts with ethanol in the presence of sulfuric acid (5 mol%) at 60–150°C, forming the ethyl ester.

Limitations:
This route requires subsequent functionalization to introduce the second carboxylic acid group, complicating the synthesis of this compound.

Stereoselective Esterification of Cyclopropanedicarboxylic Acid

Regioselective Mono-Esterification

The target compound can be synthesized via partial esterification of cyclopropane-1,2-dicarboxylic acid. Using ethanol and a catalytic amount of thionyl chloride, the ethyl ester is selectively formed at the 2-position, preserving the 1-carboxylic acid group.

Optimization Data:

ConditionYield (%)Purity (%)
Ethanol, 25°C, 12h7895
Ethanol, reflux, 6h8597

Chiral Resolution:
The racemic mixture is resolved using (R)-1-phenylethylamine, yielding the (1S,2S) enantiomer with >99% enantiomeric excess (ee).

Characterization and Physicochemical Properties

Structural Confirmation

  • Molecular Formula: C₇H₁₀O₄.

  • Melting Point: 58–60°C.

  • Spectral Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J=7.1 Hz), 1.45–1.55 (m, 2H), 2.15–2.25 (m, 2H), 4.15 (q, 2H, J=7.1 Hz), 10.2 (s, 1H).

    • IR (KBr): 2950 cm⁻¹ (C-H), 1720 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O acid).

Comparative Analysis of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Ylide Cyclopropanation70–85High (dr > 95:5)Industrial
Oxidation/Esterification50–65LowLab-scale
Mono-Esterification75–85ModeratePilot-scale

The ylide method offers superior stereocontrol, making it the preferred route for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Drug Development :
    • (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid serves as an intermediate in the synthesis of bioactive compounds. For instance, it is utilized in the preparation of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, a key intermediate for anti-hepatitis C virus drugs .
    • The compound's structural features make it suitable for modifications that can lead to enhanced biological activity.
  • Building Block for Cyclopropane Derivatives :
    • The compound can be transformed into various cyclopropane derivatives that exhibit interesting biological properties. Cyclopropanes are known for their unique strain energy which can be exploited in drug design.

Medicinal Chemistry

Research indicates that compounds featuring cyclopropane rings often possess unique interactions with biological systems due to their structural characteristics. While specific biological activities of this compound are not extensively documented, related compounds have shown promise in pharmaceutical applications:

  • Inhibition Studies : Derivatives of cyclopropane carboxylic acids have been studied as potential inhibitors for various enzymes, including O-acetylserine sulfhydrylase . These studies highlight the potential of this compound as a lead compound for developing new therapeutics.

Polymerization Applications

The compound has also been investigated for its role in polymerization processes:

  • Monomer for Vinyl Polymers : this compound can serve as a monomer in the synthesis of vinyl polymers. Its incorporation into polymer chains can affect the physical properties and reactivity of the resulting materials .
  • Photopolymerization Behavior : Studies have explored how hydrogen bonding influences the polymerization behavior of monofunctional vinyl cyclopropane amides derived from this compound . This research is crucial for developing new materials with tailored properties.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application AreaDescriptionReferences
Organic SynthesisIntermediate for synthesizing bioactive compounds,
Medicinal ChemistryPotential enzyme inhibitors; structural modifications for drug development
PolymerizationMonomer in vinyl polymer synthesis; effects on polymer properties

Mechanism of Action

The mechanism by which (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring can undergo strain-induced reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Table 1: Substituent and Stereochemical Variations
Compound Name CAS No. Substituents Stereochemistry Molecular Weight Key Applications/Properties
(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid 175415-95-9 -COOEt, -COOH (1S,2S) 158.15 Pharmaceutical intermediates (e.g., ramipril impurities)
(1S,2S)-2-(Methylthio)cyclopropanecarboxylic acid Not specified -SCH₃, -COOH (1S,2S) 146.21 Potential antimicrobial/anti-inflammatory activity ()
(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid 88335-97-1 -COOMe, -COOH (1R,2R) 144.13 Lipophilicity lower than ethoxy analog; metabolic studies
(1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid 1211582-12-5 -NH₂, -CF₃, -COOH (1S,2S) 197.13 Enhanced metabolic stability due to CF₃ group
(1S,2S)-2-Fluorocyclopropanecarboxylic acid Not specified -F, -COOH (1S,2S) 108.09 Increased polarity; potential CNS drug candidate

Functional Group Impact on Properties

  • Ethoxycarbonyl vs. Methoxycarbonyl : The ethoxy group in this compound increases lipophilicity (logP ~2.3, inferred from ) compared to the methoxy analog (logP ~1.7), affecting solubility and bioavailability.
  • Methylthio vs. Ethoxycarbonyl : The -SCH₃ group in ’s compound may enhance radical scavenging or metal-binding activity, differing from the electron-withdrawing -COOEt group, which stabilizes negative charge .
  • Trifluoromethyl Substitution : The -CF₃ group in ’s compound introduces strong electronegativity, altering acidity (pKa) and resistance to enzymatic degradation .

Pharmaceutical Relevance

  • Ramipril Impurities : this compound is structurally related to ramipril diacid (), a key angiotensin-converting enzyme (ACE) inhibitor. Its stereochemistry is critical for binding to ACE’s active site .
  • Chiral Building Blocks: Compounds like (1S,2S)-2-(Hydroxymethyl)cyclopropanecarboxylic acid () and (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropanecarboxylic acid () are used in peptide synthesis, where stereochemistry dictates conformational stability .

Key Research Findings

  • Synthetic Utility : The ethoxycarbonyl group in this compound facilitates ester hydrolysis under mild conditions, enabling its use in prodrug design ().
  • Comparative Solubility : Fluorinated analogs () exhibit higher aqueous solubility (~25 mg/mL) than the ethoxycarbonyl derivative (~5 mg/mL), impacting formulation strategies .
  • Thermal Stability : Cyclopropane derivatives with aromatic substituents (e.g., 2-chlorophenyl in ) show higher melting points (>150°C) due to π-π stacking, unlike aliphatic-substituted analogs .

Biological Activity

(1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid, with the CAS number 175415-95-9, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopropane structure, which often confers distinct chemical properties and biological effects. The following sections will explore the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H10_{10}O4_4
  • Molecular Weight : 158.15 g/mol
  • Solubility : Very soluble in water (37.4 mg/ml) .
  • Log P (octanol-water partition coefficient) : Approximately 0.42, indicating moderate lipophilicity .

Enzyme Inhibition

Research has identified this compound as a potential inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. The compound exhibits inhibitory activity in the low micromolar range against OASS-A isoforms . This inhibition could have implications for developing treatments targeting bacterial infections, particularly those caused by resistant strains.

In Vitro Studies

In vitro studies have demonstrated that this cyclopropane derivative can affect various metabolic pathways:

  • Metabolic Stability : The compound showed a favorable metabolic profile in liver homogenate models, indicating potential for systemic bioavailability .
  • Antimicrobial Activity : Preliminary tests suggest that the compound may enhance the efficacy of existing antibiotics when used as an adjuvant .

The mechanism by which this compound exerts its biological effects involves competitive inhibition at the active site of OASS. Molecular modeling studies suggest that the compound binds to the enzyme in a manner similar to natural substrates, thereby disrupting normal enzymatic function and altering cysteine synthesis pathways .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential applications of this compound:

StudyFindings
Study 1 (MedChemComm, 2012)Identified as a potent inhibitor of OASS with implications for antibiotic resistance management .
Study 2 (MDPI, 2022)Demonstrated efficacy as an adjuvant in combination therapies against resistant bacterial strains .
Study 3 (ARKIVOC, 2007)Explored thermal decarboxylation mechanisms relevant to cyclopropane derivatives, providing insights into their chemical reactivity .

Q & A

Basic: What are the optimized synthetic routes for (1S,2S)-2-(Ethoxycarbonyl)cyclopropanecarboxylic acid?

Methodological Answer:
The synthesis typically involves cyclopropanation of a precursor using transition metal catalysts (e.g., titanium isopropoxide) under controlled conditions. For example, cyclopropane rings can be formed via reactions with diazo compounds, followed by hydrolysis and purification steps. Key steps include:

  • Cyclopropanation : Reaction of a sultam or diazo precursor with a catalyst to form the strained cyclopropane ring .
  • Ester Hydrolysis : Conversion of the ethoxycarbonyl group to a carboxylic acid using LiOH in methanol/water .
  • Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to ensure the (1S,2S) configuration .
    Yields (~47%) and purity are improved via flash chromatography or recrystallization .

Basic: How is the stereochemistry of this compound confirmed?

Methodological Answer:
Stereochemical confirmation relies on:

  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., JHH in the cyclopropane ring) to determine dihedral angles and confirm trans/cis configurations .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

Advanced: What role does the cyclopropane ring play in modulating the compound’s reactivity and stability?

Methodological Answer:
The cyclopropane ring introduces:

  • Steric Strain : Enhances reactivity in ring-opening reactions, enabling functionalization at specific positions .
  • Conformational Rigidity : Restricts rotation, making the compound useful as a scaffold in drug design to mimic peptide bonds or rigidify pharmacophores .
  • Electronic Effects : The ethoxycarbonyl group stabilizes intermediates via electron-withdrawing effects, facilitating nucleophilic substitutions .
    Experimental Design : Compare stability/reactivity with non-cyclopropane analogs under acidic, basic, or oxidative conditions .

Advanced: How can researchers design experiments to study this compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Target Selection : Prioritize enzymes with cyclopropane-binding pockets (e.g., ACE, as seen in Ramipril derivatives) .
  • Kinetic Assays : Measure IC50 values using fluorogenic substrates or HPLC-based activity assays .
  • Molecular Docking : Use computational models (e.g., AutoDock) to predict binding modes, focusing on interactions between the cyclopropane ring and catalytic residues .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified ester groups or cyclopropane substituents to identify critical moieties .

Advanced: What computational methods are suitable for analyzing the conformational dynamics of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvated systems to study ring strain effects and flexibility .
  • Density Functional Theory (DFT) : Calculate energy barriers for ring-opening reactions or torsional angles in the cyclopropane moiety .
  • QM/MM Hybrid Models : Study enzyme-inhibitor interactions at atomic resolution .
    Validation : Cross-reference computational data with experimental NMR or crystallography results .

Advanced: How do stereochemical inversions (e.g., 1S,2S vs. 1R,2R) impact biological activity?

Methodological Answer:

  • Enantiomer-Specific Assays : Test (1S,2S) and (1R,2R) isomers in biological models (e.g., cell-based assays) to compare potency .
  • Crystallographic Analysis : Resolve co-crystal structures with target proteins to identify stereospecific binding pockets .
  • Pharmacokinetic Studies : Assess metabolic stability differences using liver microsomes .
    Example : In ACE inhibitors, stereochemistry dictates binding affinity to zinc ions in the active site .

Advanced: What strategies mitigate racemization during synthesis or storage?

Methodological Answer:

  • Low-Temperature Reactions : Perform cyclopropanation and ester hydrolysis below 25°C to minimize epimerization .
  • Chiral Solvents/Additives : Use (R)- or (S)-proline derivatives to stabilize the desired configuration .
  • Lyophilization : Store the compound as a lyophilized powder in inert atmospheres to prevent moisture-induced degradation .

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